molecular formula C20H17N3OS2 B2553231 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690646-40-3

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2553231
CAS No.: 690646-40-3
M. Wt: 379.5
InChI Key: NLBVNMOQGAXPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H17N3OS2 and its molecular weight is 379.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene derivatives and triazole compounds, known for their diverse pharmacological properties. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N4_{4}S, with a molecular weight of approximately 300.39 g/mol. The structure features a thiazole ring fused with a triazole moiety, contributing to its biological activity.

Property Value
Molecular FormulaC16_{16}H16_{16}N4_{4}S
Molecular Weight300.39 g/mol
Structural FeaturesThiazole and Triazole rings

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolo-triazole compounds showed activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

  • In vitro Studies : Compounds with similar structural features were tested against various cancer cell lines. One study reported that triazole derivatives exhibited IC50_{50} values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the triazole nucleus have been documented extensively:

  • Experimental Models : In animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ), certain derivatives have shown protective effects against induced seizures at doses as low as 30 mg/kg .
  • Comparative Efficacy : Some studies have indicated that these compounds can provide significant protection compared to standard anticonvulsants.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the thiazole ring enhanced antimicrobial potency.
  • Anticancer Screening : In a systematic review, several thiazolo-triazole compounds were screened for cytotoxicity against multiple cancer cell lines, highlighting the promising nature of these compounds in cancer therapy.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBVNMOQGAXPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.